molecular formula C13H14N2O3 B10981940 N-[(2-methyl-1H-indol-1-yl)acetyl]glycine

N-[(2-methyl-1H-indol-1-yl)acetyl]glycine

Cat. No.: B10981940
M. Wt: 246.26 g/mol
InChI Key: FAPPGOHYYOHVOK-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-1-yl)acetyl]glycine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a fused structure consisting of a benzene ring and a pyrrole ring. The presence of the indole moiety in various compounds has been associated with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methyl-1H-indol-1-yl)acetyl]glycine typically involves the acylation of glycine with an indole derivative. One common method includes the reaction of 2-methylindole with acetic anhydride to form 2-methyl-1H-indol-1-yl acetate, which is then reacted with glycine in the presence of a base such as sodium hydroxide to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methyl-1H-indol-1-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[(2-methyl-1H-indol-1-yl)acetyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-1-yl)acetyl]glycine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Tryptophan: An essential amino acid containing an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness: N-[(2-methyl-1H-indol-1-yl)acetyl]glycine is unique due to its specific substitution pattern and the presence of the glycine moiety. This combination imparts distinct biological properties and potential therapeutic applications that differ from other indole derivatives.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-[[2-(2-methylindol-1-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C13H14N2O3/c1-9-6-10-4-2-3-5-11(10)15(9)8-12(16)14-7-13(17)18/h2-6H,7-8H2,1H3,(H,14,16)(H,17,18)

InChI Key

FAPPGOHYYOHVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCC(=O)O

Origin of Product

United States

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